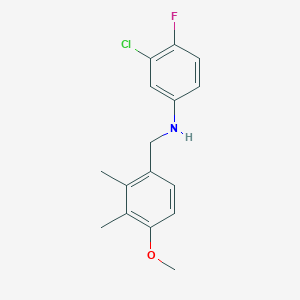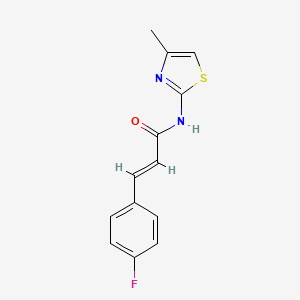
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool in various fields.
作用機序
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamines into vesicles. This leads to a decrease in the release of monoamines from nerve terminals, resulting in a decrease in neurotransmitter signaling. (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been found to be highly selective for VMAT2, with minimal effects on other monoamine transporters.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have a number of biochemical and physiological effects, including decreased monoamine uptake and release, decreased locomotor activity, and decreased dopamine and serotonin levels in the brain. These effects make (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine a valuable tool for studying the role of monoamines in various physiological and pathological conditions, such as Parkinson's disease, schizophrenia, and addiction.
実験室実験の利点と制限
One of the main advantages of using (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine in lab experiments is its high selectivity for VMAT2, which allows for the specific inhibition of monoamine release from nerve terminals. However, (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has also been found to be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the complex synthesis method and high cost of (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can also be limiting factors.
将来の方向性
There are a number of future directions for research involving (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine. One area of interest is the role of VMAT2 in various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine could be used as a tool to study the effects of VMAT2 inhibition on these conditions. Another area of interest is the development of new and more efficient synthesis methods for (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, which could make it more accessible for researchers. Finally, there is also potential for the development of new compounds based on the structure of (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, which could have improved selectivity and efficacy for VMAT2 inhibition.
合成法
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-2,3-dimethylbenzyl chloride in the presence of a base and a catalyst. The resulting product is then purified using column chromatography to obtain pure (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine.
科学的研究の応用
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been used as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine a valuable tool for studying the role of VMAT2 in various physiological and pathological conditions.
特性
IUPAC Name |
3-chloro-4-fluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c1-10-11(2)16(20-3)7-4-12(10)9-19-13-5-6-15(18)14(17)8-13/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFSOXXNZUBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)
![7-methyl-5-phenyl-2-(1-piperidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5747965.png)
![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)
![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)
![5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5747997.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)

![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
